2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione
Overview
Description
2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione is an organic compound with the molecular formula C12H11NO4 It is a derivative of isoindoline-1,3-dione, featuring a vinyloxyethoxy substituent
Mechanism of Action
Mode of Action
It is known that isoindoline-1,3-dione derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Isoindoline-1,3-dione derivatives have been associated with various biological activities, suggesting they may influence multiple pathways .
Biochemical Analysis
Biochemical Properties
2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Additionally, it inhibits β-amyloid protein aggregation, indicating a potential role in the treatment of Alzheimer’s disease . The nature of these interactions involves binding to specific sites on the target proteins, leading to modulation of their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the dopamine receptor D3 can alter cell signaling pathways associated with neurotransmission . Furthermore, its inhibition of β-amyloid protein aggregation can impact cellular processes related to neurodegeneration .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the allosteric binding site of the dopamine receptor D3, interacting with key amino acid residues . This binding modulates the receptor’s activity, leading to changes in downstream signaling pathways. Additionally, its inhibition of β-amyloid protein aggregation involves binding to the aggregation-prone regions of the protein, preventing its accumulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable when stored in a sealed, dry environment at temperatures between 2-8°C . Over time, its stability and degradation can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained modulation of target proteins and cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to produce beneficial effects, such as anti-inflammatory and analgesic properties without inducing gastric lesions . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic flux and metabolite levels can be influenced by its interactions with these enzymes . Understanding these pathways is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution can affect its efficacy and safety in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione typically involves the reaction of 2-(vinyloxy)ethanol with N-hydroxyphthalimide in the presence of triphenylphosphine and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) under a nitrogen atmosphere . The reaction proceeds as follows:
Step A: 2-(vinyloxy)ethanol (20.4 mL, 227 mmol), triphenylphosphine (59.5 g, 227 mmol), and N-hydroxyphthalimide (37.0 g, 227 mmol) are dissolved in THF (450 mL).
Step B: DEAD (35.9 mL, 227 mmol) is added to the solution at 0°C under a nitrogen atmosphere.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The vinyloxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amine-substituted isoindoline-1,3-dione derivative.
Scientific Research Applications
2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione: Features a vinyloxyethoxy substituent.
Isoindoline-1,3-dione: The parent compound without the vinyloxyethoxy group.
N-hydroxyphthalimide: A related compound used in the synthesis of this compound.
Uniqueness
This compound is unique due to its vinyloxyethoxy substituent, which imparts distinct chemical properties and reactivity compared to its parent compound and related derivatives .
Properties
IUPAC Name |
2-(2-ethenoxyethoxy)isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-2-16-7-8-17-13-11(14)9-5-3-4-6-10(9)12(13)15/h2-6H,1,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKMDVSRTVGDKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCON1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624388 | |
Record name | 2-[2-(Ethenyloxy)ethoxy]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
391212-30-9 | |
Record name | 2-[2-(Ethenyloxy)ethoxy]-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=391212-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-(Ethenyloxy)ethoxy]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.